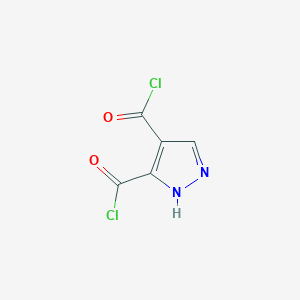
1H-Pyrazole-4,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4,5-dicarbonyl dichloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4,5-dicarbonyl dichloride typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones derived from acetophenones and hydrazinylpyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and Selectfluor.
Reduction: Catalysts such as CuCl are used in reduction reactions.
Substitution: Nucleophiles like amines and halides are commonly employed.
Major Products: The major products formed from these reactions include various pyrazole derivatives, such as acylpyrazoles and aminopyrazoles, which have significant biological and photophysical properties .
Applications De Recherche Scientifique
1H-Pyrazole-4,5-dicarbonyl dichloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: It is employed in the design of pharmaceutical agents targeting various diseases.
Industry: The compound finds applications in the production of materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4,5-dicarbonyl dichloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of biological pathways. This interaction is crucial for its biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-Pyrazole-3,5-dicarbonyl dichloride: Similar in structure but with a benzyl group, offering different reactivity and applications.
4,5-Dihydro-1H-pyrazole: A reduced form of pyrazole with distinct chemical properties.
Uniqueness: 1H-Pyrazole-4,5-dicarbonyl dichloride stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
35344-96-8 |
|---|---|
Formule moléculaire |
C5H2Cl2N2O2 |
Poids moléculaire |
192.98 g/mol |
Nom IUPAC |
1H-pyrazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-8-9-3(2)5(7)11/h1H,(H,8,9) |
Clé InChI |
COEFVLAKIGYGHD-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


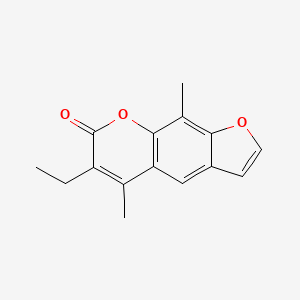

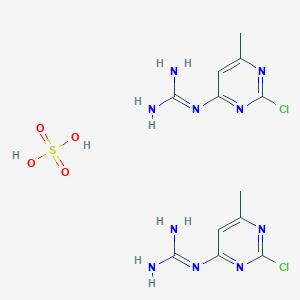
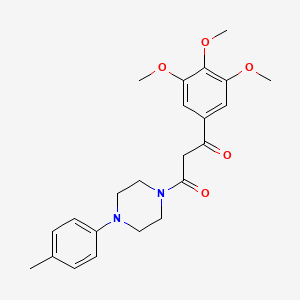

![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)

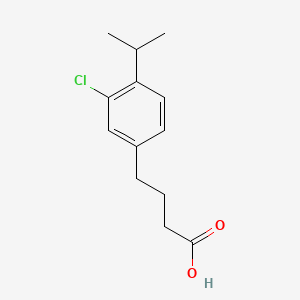


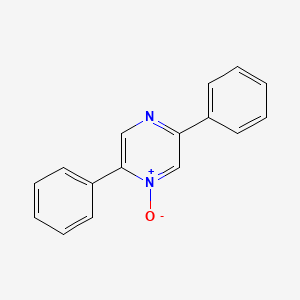

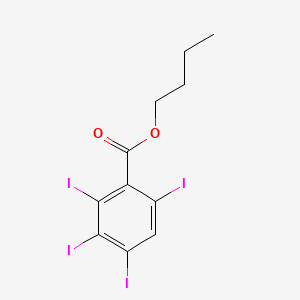
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
